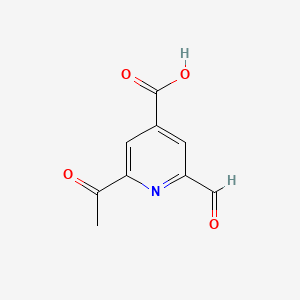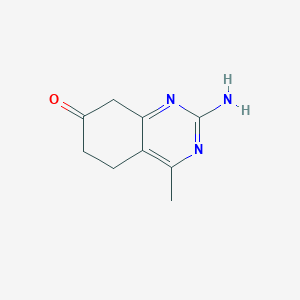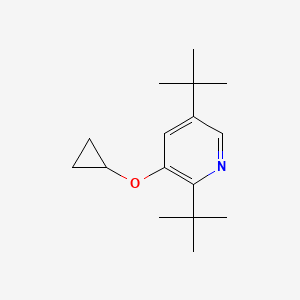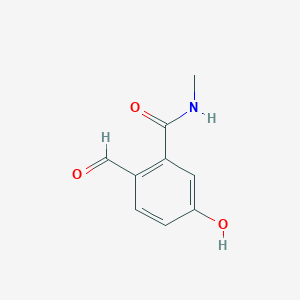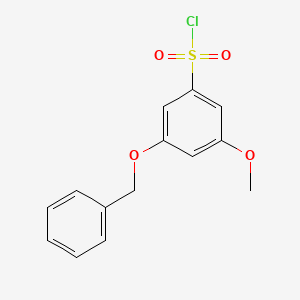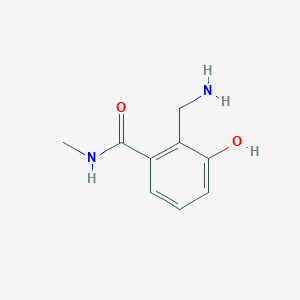![molecular formula C25H32N4O4 B14848363 (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide is a complex organic compound that features multiple functional groups, including oxido, carbamoyl, and pyrrolidinium moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide can be approached through a multi-step organic synthesis process. The key steps involve:
Formation of the pyrrolidinium core: This can be achieved through the cyclization of appropriate amine precursors.
Introduction of the oxido groups: Oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Attachment of the phenylcarbamoyl group: This can be done through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents.
Final assembly: The final compound can be assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The oxido groups can undergo further oxidation to form higher oxidation states.
Reduction: The compound can be reduced to remove the oxido groups, potentially using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Higher oxidation state derivatives
Reduction: Reduced forms of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Diagnostic Tools: Use in imaging and diagnostic applications.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxido and carbamoyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
相似化合物的比较
Similar Compounds
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide analogs: Compounds with similar structures but different substituents.
Pyrrolidinium derivatives: Compounds containing the pyrrolidinium core with various functional groups.
Carbamoyl derivatives: Compounds with carbamoyl groups attached to different cores.
Uniqueness
The uniqueness of (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
属性
分子式 |
C25H32N4O4 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C25H32N4O4/c30-24(26-20-10-3-1-4-11-20)22-14-7-16-28(22,32)18-9-19-29(33)17-8-15-23(29)25(31)27-21-12-5-2-6-13-21/h1-6,10-13,22-23H,7-9,14-19H2,(H,26,30)(H,27,31)/t22-,23-,28+,29+/m0/s1 |
InChI 键 |
FMBOOIXMUVEDMO-BYSIJJKSSA-N |
手性 SMILES |
C1C[C@H]([N@@+](C1)(CCC[N@@+]2(CCC[C@H]2C(=O)NC3=CC=CC=C3)[O-])[O-])C(=O)NC4=CC=CC=C4 |
规范 SMILES |
C1CC([N+](C1)(CCC[N+]2(CCCC2C(=O)NC3=CC=CC=C3)[O-])[O-])C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)





